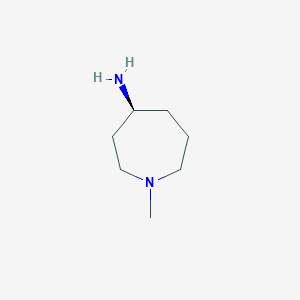

(4S)-1-methylazepan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-1-methylazepan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZFDLVKYYDOX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4S)-1-methylazepan-4-amine CAS number and chemical identifiers

[1]

Executive Summary

This compound is a chiral, seven-membered heterocyclic amine used as a high-value intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly in the histamine and dopamine pathways.[1] As a homolog of 4-aminopiperidines, the azepane ring offers a unique conformational space that can improve selectivity and metabolic stability in drug candidates. This guide outlines its physicochemical profile, stereoselective synthesis, and application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound is most commonly commercially available as a racemate or a hydrochloride salt. For high-precision medicinal chemistry, the (4S)-enantiomer is often required to match the stereochemical constraints of the target receptor binding pocket.

Datasheet: Identifiers & Properties[1][6]

| Property | Detail |

| Chemical Name | This compound |

| Racemic CAS Number | 933741-93-6 (Free base) |

| Salt CAS Number | 2137729-12-3 (Dihydrochloride) |

| Precursor CAS | 19869-42-2 (1-Methylazepan-4-one HCl) |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol (Free base) |

| Chirality | (S)-Enantiomer (Chiral center at C4) |

| SMILES (Isomeric) | CN1CCCCC1 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10] KFLYKXUHEQORSP (Analogous backbone) |

| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Highly soluble in water, methanol, ethanol; soluble in DCM. |

Synthetic Pathways & Manufacturing

The synthesis of the chiral (4S)-amine typically proceeds from the achiral ketone 1-methylazepan-4-one .[1] Two primary routes are employed: Classical Chemical Resolution and Biocatalytic Transamination .

Route A: Biocatalytic Asymmetric Synthesis (Preferred)

Modern process chemistry favors the use of ω-transaminases (ATA) to directly convert the ketone to the chiral amine with high enantiomeric excess (>99% ee), avoiding the yield loss associated with chiral resolution.

Protocol: Enzymatic Transamination[1]

-

Substrate Preparation: Dissolve 1-methylazepan-4-one (100 mM) in phosphate buffer (pH 7.5).

-

Amine Donor: Add isopropylamine (1 M) as the amine donor.

-

Catalyst: Add Pyridoxal-5'-phosphate (PLP, 1 mM) cofactor and a specific (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant).

-

Reaction: Incubate at 30°C for 24 hours with mild agitation.

-

Workup: Basify to pH >12 with NaOH, extract with MTBE or DCM, and concentrate.

-

Purification: If necessary, form the dihydrochloride salt using HCl in dioxane.

Route B: Chemical Reductive Amination & Resolution[1]

-

Imine Formation: React 1-methylazepan-4-one with hydroxylamine or benzylamine to form the oxime or imine.[1]

-

Reduction: Reduce using Raney Nickel/H₂ or LiAlH₄ to yield rac-1-methylazepan-4-amine .[1]

-

Resolution: Dissolve the racemate in hot ethanol and add (L)-Tartaric acid. Fractional crystallization yields the diastereomeric salt of the (4S)-amine.

Synthesis Workflow Diagram

Figure 1: Comparison of the classical resolution pathway versus the direct enzymatic route for high-purity synthesis.[1][2][6][8][9][11][12]

Medicinal Chemistry Applications

The azepane (hexamethyleneimine) scaffold serves as a critical bioisostere for piperidine rings. Expanding the ring size from 6 to 7 atoms alters the vector of the substituents and the ring's lipophilicity (LogP), often resulting in improved pharmacokinetic profiles.

Key Structural Advantages[1][2]

-

Conformational Flexibility: The azepane ring adopts a twist-chair conformation, allowing the C4-amino group to explore binding regions inaccessible to the more rigid piperidine analogs.[1]

-

Receptor Selectivity: Used in the design of ligands for:

-

Histamine H1 Receptors: Analogous to Azelastine, where the azepane ring provides optimal spacing for hydrophobic interactions.

-

Dopamine D2/D3 Receptors: The (4S)-isomer often exhibits superior binding affinity compared to the (4R)-isomer due to specific steric clashes in the orthosteric binding site.

-

Sigma Receptors: 4-substituted azepanes have shown high affinity for Sigma-1 receptors, relevant in neuropathic pain modulation.[1]

-

SAR Case Study: Ring Expansion

In many SAR (Structure-Activity Relationship) campaigns, replacing a 4-aminopiperidine core with This compound has been shown to:

-

Increase metabolic stability by hindering N-dealkylation.[1]

-

Improve blood-brain barrier (BBB) penetration due to increased lipophilicity.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity of this compound is critical, as the (R)-enantiomer may be inactive or off-target.[1]

Analytical Protocol: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Refractive Index (RI).

-

Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer (retention times must be validated with racemic standard).

1H NMR Validation (DMSO-d6)

-

δ 2.23 (s, 3H): N-CH₃ group (Singlet).

-

δ 2.40-2.60 (m, 4H): Ring protons adjacent to Nitrogen (C2, C7).

-

δ 2.80 (m, 1H): Methine proton at C4 (Chiral center).

-

δ 1.40-1.80 (m, 6H): Remaining ring methylene protons.

References

-

PubChem Compound Summary. (2025). 1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2). National Center for Biotechnology Information. Link

-

ChemicalBook. (2025). 1-Methylazepan-4-one hydrochloride Product Description.Link

-

MDPI. (2017). Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1][8] (Review of transaminase applications in cyclic amines). Link

-

AChemBlock. (2025).[2][5] 4-Amino-1-methyl-hexahydro-1H-azepine (CAS 933741-93-6).[1]Link

-

CymitQuimica. (2025). 1-Methylazepan-4-amine dihydrochloride (CAS 2137729-12-3).[1]Link

Sources

- 1. 6928-85-4|4-Methylpiperazin-1-amine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydrazinyl-1-methylazepane | C7H17N3 | CID 10154112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 12. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (4S)-1-methylazepan-4-amine

Forward

This technical guide provides a comprehensive overview of the physical and chemical properties of (4S)-1-methylazepan-4-amine, a chiral cyclic amine of significant interest to researchers, scientists, and professionals in drug development. Due to the specialized nature of this specific stereoisomer, publicly available experimental data is scarce. Therefore, this guide has been meticulously compiled by integrating data from its racemic counterpart, its synthetic precursor (1-methylazepan-4-one), established principles of stereochemistry, and predictive methodologies based on spectroscopic theory. Our objective is to furnish a robust and practical resource that elucidates the essential characteristics of this molecule, thereby empowering its synthesis, characterization, and application in research and development endeavors.

Molecular Structure and Identification

This compound is a chiral, saturated heterocyclic compound. Its structure consists of a seven-membered azepane ring, N-methylated at position 1, and bearing an amino group at the chiral center on position 4, with the (S)-configuration.

The primary challenge in working with this molecule lies in the control and confirmation of the stereochemistry at the C4 position. The synthesis and purification methods must be tailored to isolate the desired (S)-enantiomer from its (R)-counterpart.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Canonical SMILES | CN1CCCCN | N/A |

| InChI Key | LYRZFDLVKYYDOX-QFIPKMFXSA-N | N/A |

| CAS Number | Not explicitly assigned. Racemic: 933741-93-6 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical step for its application in stereospecific drug development. The most logical and common synthetic pathway originates from the commercially available achiral ketone, 1-methylazepan-4-one. The overall strategy involves the formation of the amine followed by the separation of the enantiomers, or a direct asymmetric synthesis.

Reductive Amination of 1-Methylazepan-4-one

The conversion of the ketone to the racemic amine is typically achieved via reductive amination.[2] This well-established method involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

Experimental Protocol: Racemic 1-Methylazepan-4-amine Synthesis

-

Imine Formation: 1-methylazepan-4-one is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol.

-

Amine Source: An excess of ammonia (often as ammonium chloride with a base, or as a solution in methanol) is added to the reaction mixture.

-

Reduction: A reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative.[3]

-

Work-up and Isolation: The reaction is quenched, and the product is isolated following a standard acid-base extraction to separate the amine from non-basic impurities.

Caption: Reductive amination of the ketone precursor.

Chiral Resolution of Racemic 1-Methylazepan-4-amine

Once the racemic mixture of 1-methylazepan-4-amine is obtained, the separation of the (4S) and (4R) enantiomers is necessary. A classical and robust method for this is diastereomeric salt formation.[4]

Principle of Chiral Resolution:

The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the desired enantiomerically pure amine.

Experimental Workflow: Chiral Resolution

-

Resolving Agent Selection: A chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, is chosen. The choice of resolving agent and solvent is often empirical and requires screening.

-

Diastereomeric Salt Formation: The racemic amine and the resolving agent are dissolved in a suitable solvent (e.g., ethanol, methanol, or mixtures with water), often with heating to ensure complete dissolution.

-

Fractional Crystallization: The solution is slowly cooled to allow for the less soluble diastereomeric salt to crystallize.

-

Isolation and Purification: The crystals are collected by filtration. The enantiomeric excess of the amine in the crystallized salt is determined (e.g., by chiral HPLC). The crystallization process may need to be repeated to achieve high purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine. The free this compound is then extracted with an organic solvent.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Physical Properties

The physical properties of this compound are expected to be very similar to its racemate. The introduction of a specific stereocenter does not significantly alter bulk properties like boiling point or density but will impart optical activity.

| Property | Value (Racemic) | Predicted (4S)-enantiomer | Rationale / Comments |

| Physical State | Liquid | Liquid | Small, non-planar molecules of this molecular weight are typically liquids at room temperature.[1] |

| Boiling Point | Not available | ~180-200 °C | Estimated based on the boiling point of the precursor ketone (196.4 °C at 760 mmHg) and the presence of hydrogen bonding in the amine.[5] |

| Solubility | Not available | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | The presence of two amine functionalities allows for hydrogen bonding with protic solvents. Low molecular weight amines are generally water-soluble. |

| Optical Rotation | 0° | Non-zero value | As a chiral molecule, it will rotate the plane of polarized light. The specific rotation ([α]D) would need to be determined experimentally. |

Chemical and Spectroscopic Properties

Chemical Properties

-

Basicity: this compound contains two basic nitrogen atoms: a tertiary amine within the ring and a primary amine at the C4 position. The primary amine is expected to be the more basic of the two due to the electron-donating effect of the alkyl groups and the absence of steric hindrance compared to the tertiary amine. The pKa of the conjugate acid is predicted to be in the range of 9-11, typical for aliphatic amines. The precursor ketone has a predicted pKa of 8.56.[5]

-

Reactivity: The primary amine group is the main site of reactivity, undergoing typical reactions such as acylation, alkylation, and formation of imines with aldehydes and ketones. The tertiary amine is largely unreactive under standard conditions but can be quaternized with strong alkylating agents.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its key spectroscopic features can be reliably predicted based on its functional groups.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of N-H vibrations from the primary amine group.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400-3250 | N-H stretch (primary amine) | Two distinct, medium-intensity sharp peaks (asymmetric and symmetric stretching).[6] |

| 2950-2850 | C-H stretch (aliphatic) | Strong, sharp peaks. |

| 1650-1580 | N-H bend (primary amine) | Medium to strong, sharp peak.[6] |

| 1250-1020 | C-N stretch | Medium to weak peaks.[6] |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals corresponding to the protons on the azepane ring, the N-methyl group, and the amine protons.

-

N-CH₃ Signal: A sharp singlet, typically around 2.2-2.5 ppm.

-

Ring Protons (CH₂): A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm).

-

CH-NH₂ Proton: A multiplet, likely in the 2.5-3.5 ppm range.

-

NH₂ Protons: A broad singlet that can appear over a wide chemical shift range (typically 1.0-4.0 ppm). This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

-

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals.

-

N-CH₃ Carbon: A signal in the 30-45 ppm range.

-

Ring Carbons (CH₂): Signals in the 20-60 ppm range.

-

C-NH₂ Carbon: The signal for the carbon attached to the primary amine will be in the 40-60 ppm range.

-

4.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would be dominated by α-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals and the formation of stable iminium ions. A prominent fragmentation would be the loss of the amino group or cleavage of the azepane ring.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not available, its handling should be guided by the known hazards of its precursor and similar aliphatic amines.

-

Hazards: The precursor, 1-methylazepan-4-one hydrochloride, is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[7] Aliphatic amines are generally corrosive and can cause burns to the skin and eyes. They are also often flammable.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[8]

Conclusion

This compound is a valuable chiral building block whose utility in stereospecific synthesis necessitates a thorough understanding of its properties. This guide provides a foundational understanding by leveraging data from its racemic form and precursor, alongside established chemical principles. The key to its successful application lies in the meticulous execution of its synthesis and chiral resolution, followed by rigorous spectroscopic analysis to confirm its identity and enantiopurity. As this molecule finds broader application, it is anticipated that more extensive experimental data will become available, further refining our understanding of this important compound.

References

-

MDPI. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

-

LookChem. (n.d.). 1-Methylazepan-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, September 1). 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2. Retrieved from [Link]

-

Boros, Z., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

- Google Patents. (n.d.). Resolution of chiral amines.

-

PubChem. (n.d.). 1-Methylazepan-4-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.

-

ACS Publications. (n.d.). Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stereoselective synthesis of (3-aminodecahydro-1,4-methanonaphthalen-2-yl)methanols targeted to the C1 domain of protein kinase C. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

Sources

- 1. 4-Amino-1-methyl-hexahydro-1H-azepine | CymitQuimica [cymitquimica.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. onyxipca.com [onyxipca.com]

- 5. 1-Methylazepan-4-one|lookchem [lookchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2 | Chemsrc [chemsrc.com]

The Seven-Membered Advantage: Engineering Azepane Scaffolds for High-Affinity SAR

Executive Summary

In the architectural hierarchy of medicinal chemistry, the azepane (homopiperidine) scaffold occupies a "privileged but underutilized" niche. While 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate small molecule libraries due to synthetic ease, they often lack the conformational plasticity required to maximize binding enthalpy in complex active sites.

This technical guide analyzes the Structure-Activity Relationship (SAR) potential of azepane scaffolds. It posits that the azepane ring is not merely a "larger piperidine" but a distinct entropy-modulating vector. Its ability to toggle between twist-chair and twist-boat conformations allows it to mimic transition states (as seen in glycosidase inhibitors) and orient pharmacophores in vectors inaccessible to rigid rings (as seen in GPCR ligands).

The Conformational Landscape: Entropy as a Design Tool

The primary SAR advantage of the azepane ring is its conformational flexibility. Unlike the chair-locked piperidine (approx. 0 kcal/mol strain) or the envelope-constrained pyrrolidine, the azepane ring exists in a dynamic equilibrium.

The Energy Profile

The azepane ring possesses multiple local minima. The two most relevant for biological recognition are:

-

Twist-Chair (TC): Generally the most stable conformer.

-

Twist-Boat (TB): Higher energy, often accessible within < 3-5 kcal/mol.

SAR Implication: This flexibility allows the scaffold to "mold" into the protein binding pocket (Induced Fit), minimizing the entropic penalty of binding if the ground state is pre-organized correctly. However, if the ring is too flexible, the entropic penalty increases.

Strategic Substitution:

-

Gem-disubstitution: Placing two substituents on a single carbon (Thorpe-Ingold effect) can collapse the conformational ensemble, locking the ring into a specific bioactive conformation.

-

Monofluorination: A single fluorine atom can bias the ring conformation via gauche effects, a powerful tool for probing the bioactive shape without adding significant bulk.

Figure 1: Conformational interconversion of azepane and strategic stabilization methods.

Synthetic Accessibility: Overcoming the Entropic Barrier

The scarcity of azepanes in HTS libraries is a synthetic artifact, not a biological one. Cyclizing a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.

Primary Synthetic Vector: Ring-Closing Metathesis (RCM)

RCM is the most robust method for generating functionalized azepanes. However, it is prone to dimerization (intermolecular reaction) rather than cyclization (intramolecular).

Protocol: High-Dilution RCM for Azepane Synthesis

Use Case: Generating a

Reagents:

-

Precursor:

-Boc-diallylamine derivative.[1] -

Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Degassing (Critical): Oxygen poisons the ruthenium carbene. Sparge the solvent with Argon for 30 minutes prior to use.

-

Pseudo-High Dilution:

-

Standard Error: Adding catalyst to the full substrate solution promotes polymerization.

-

Correct Method: Dissolve the catalyst in a small volume of solvent. Add the substrate solution dropwise to the catalyst solution over 2–4 hours.

-

Target final concentration: < 0.01 M .

-

-

Reflux: Heat to 40°C (DCM) or 80°C (Toluene) for 12–24 hours.

-

Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., tris(hydroxymethyl)phosphine) to remove the metal, which can chelate to the azepane nitrogen and skew assay results.

SAR Case Study A: Glycosidase Inhibition (Transition State Mimicry)

Polyhydroxylated azepanes (seven-membered iminosugars) are among the most potent glycosidase inhibitors known.

Mechanism: Glycosidases hydrolyze sugars via an oxocarbenium ion transition state, which has a distorted, semi-planar geometry.

-

Piperidines (6-ring): Often too rigid to perfectly mimic this distorted state.

-

Azepanes (7-ring): The extra flexibility allows the ring to adopt a conformation that mimics the expanded transition state of the hydrolytic cycle.

Comparative Data: Ring Size Impact

Data synthesized from representative literature values (e.g., bio-oriented synthesis of iminosugars).

| Target Enzyme | Scaffold Type | Substituent Pattern | Selectivity Note | |

| Piperidine (DNJ) | Poly-OH | ~10 | Low selectivity vs. lysosomal enzymes | |

| Azepane | Poly-OH (Tetrahydroxy) | ~0.2 | 50x Potency Increase | |

| Azepane | 15 | High specificity for |

Key Insight: The azepane ring allows for the placement of a hydroxymethyl group (mimicking the C6 of glucose) in a pseudo-equatorial position that minimizes steric clash within the enzyme pocket, a feat difficult for piperidines.

SAR Case Study B: GPCR Ligands (Dopamine/Serotonin)

In CNS drug discovery, azepanes act as "vector spacers."

The Problem: In many Dopamine D1/D2 antagonists, a piperidine ring connects a polar headgroup to a lipophilic tail. Sometimes, the vectors provided by the piperidine (180° in 1,4-substitution) do not align the domains perfectly with the receptor sub-pockets.

The Azepane Solution:

-

Vector Alteration: 1,4-disubstituted azepanes offer a different angle and distance compared to piperidines.

-

Lipophilicity: The extra methylene group adds lipophilicity (

increase ~0.5), which can improve blood-brain barrier (BBB) penetration, provided the PSA remains within limits.

Example:

-

Compound: D1 Receptor Antagonist (-)-15e.[2]

-

Structure: Benzazepine derivative (fused azepane).

-

Performance:

= 5.3 nM (High affinity) vs. Piperidine analog ( -

Mechanism: Molecular modeling suggests the azepane ring allows the molecule to wrap around Transmembrane Helix 7 (TM7) more effectively than the rigid 6-membered analog.

Advanced SAR: The Balanol Scaffold (Kinase Inhibition)

Balanol is a fungal metabolite and a potent Protein Kinase C (PKC) inhibitor.[3] Its core is a 3,4-disubstituted hexahydroazepine.

SAR Criticality:

-

Stereochemistry: The specific spatial arrangement of the benzophenone and the ester linkage on the azepane ring is critical for ATP-competitive binding.

-

Role of Nitrogen: The azepane nitrogen forms a crucial salt bridge with a conserved carboxylate residue (Glu) in the kinase hinge region.

-

Rigidification: Synthetic analogs often attempt to fuse the azepane ring to lock the conformation. However, total synthesis studies reveal that the flexibility of the native azepane is actually required to accommodate the induced fit of the ATP-binding cleft.

Future Outlook: Photochemical Ring Expansion

A major bottleneck has been the difficulty of making substituted azepanes. A breakthrough method (2024) utilizes photochemical dearomative ring expansion .[4]

-

Precursor: Nitroarenes (cheap, abundant).

-

Mechanism: Blue light mediates the conversion of the nitro group into a singlet nitrene, which inserts into the benzene ring to form a 7-membered intermediate.[4]

-

Impact: This allows for the direct conversion of phenyl rings in existing drugs into azepane rings ("Scaffold Hopping") to rapidly generate novel IP and explore new chemical space.

Figure 2: Decision logic for incorporating azepane scaffolds into drug design.

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (2019). URL:[Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: Nature Chemistry (2024). URL:[Link]

-

Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Source: Bioorganic Chemistry (2014).[5] URL:[Link]

-

Total Synthesis of Enantiomerically Pure (–)-Balanol. Source: CHIMIA (1996). URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Applications of Chiral 1-Methylazepan-4-amine Derivatives

This technical guide details the therapeutic utility, synthetic pathways, and pharmacological profile of chiral 1-methylazepan-4-amine derivatives. It is designed for medicinal chemists and process scientists optimizing CNS-active small molecules.

Executive Summary

The 1-methylazepan-4-amine scaffold represents a critical expansion of the "privileged" 4-aminopiperidine pharmacophore. By expanding the ring from six (piperidine) to seven (azepane) members, medicinal chemists introduce unique conformational flexibility and alter the vector of the exocyclic amine. This structural modification is frequently employed to:

-

Modulate Selectivity: Discriminate between closely related GPCR subtypes (e.g., Muscarinic M1 vs. M4).

-

Escape IP Space: Generate novel chemical entities distinct from crowded piperidine patent landscapes.

-

Alter Physicochemical Properties: Fine-tune lipophilicity (LogP) and metabolic stability without sacrificing basicity.

This guide explores the application of this scaffold in neuropharmacology, specifically targeting Muscarinic Acetylcholine Receptors (mAChRs) and Sigma receptors.

Part 1: Structural & Stereochemical Considerations[1]

Conformational Dynamics

Unlike the chair-locked piperidine ring, the azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations. The 1-methyl group at the nitrogen provides a steric anchor, but the 4-amino substituent can adopt multiple spatial orientations depending on the ring pucker.

-

Bioisosterism: The 7-membered ring is a homolog of the piperidine ring. It occupies a slightly larger hydrophobic volume, which is advantageous when filling "wobble" pockets in GPCR orthosteric sites.

-

Chirality: The C4 position is stereogenic. The (R)- and (S)- enantiomers often display drastic differences in potency (eutomer vs. distomer). For many monoamine-like targets, the (R)- configuration mimics the bioactive conformation of endogenous neurotransmitters.

Physicochemical Profile

| Parameter | Value (Approx) | Significance |

| pKa (N1) | ~10.2 | Protonated at physiological pH; drives electrostatic interaction with Asp residues (e.g., Asp113 in GPCRs). |

| pKa (N4) | ~8.5 - 9.5 | Secondary basic center; acts as H-bond donor/acceptor depending on substitution. |

| LogP | 0.5 - 1.2 | Low lipophilicity; good aqueous solubility but requires hydrophobic decoration (e.g., benzyl, biaryl) for BBB penetration. |

| TPSA | ~26 Ų | Favorable for CNS penetration (Target < 90 Ų). |

Part 2: Advanced Synthetic Protocols

Producing the enantiopure scaffold is the primary bottleneck. We present two field-validated protocols: Classical Resolution (robust, low-tech) and Biocatalytic Transamination (high yield, green).

Protocol A: Biocatalytic Synthesis (Transaminase)

Rationale: This method avoids toxic heavy metals and yields >99% ee in a single step by converting the ketone directly to the chiral amine.

Reagents:

-

Substrate: 1-methylazepan-4-one

-

Enzyme: ω-Transaminase (e.g., ATA-117 or Vibrio fluvialis variants)

-

Amine Donor: Isopropylamine (1M)

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

-

Buffer: KPi (100 mM, pH 7.5)

Workflow:

-

Preparation: Dissolve 1-methylazepan-4-one (50 mM) in KPi buffer containing PLP.

-

Initiation: Add Isopropylamine (donor) and the Transaminase enzyme preparation (lyophilized powder or whole cell).

-

Incubation: Shake at 30°C for 24 hours. The equilibrium is driven forward by the volatility of the acetone byproduct (if using isopropylamine).

-

Workup: Basify to pH 12 with NaOH (aq). Extract with MTBE (3x).

-

Purification: The organic phase contains the enantiopure amine (typically (R)-selective depending on enzyme choice).

Protocol B: Classical Resolution (Tartaric Acid)

Rationale: Ideal for large-scale manufacturing where enzyme cost is prohibitive.

Workflow:

-

Salt Formation: Dissolve racemic 1-methylazepan-4-amine in hot ethanol. Add 0.5 eq of (2R,3R)-(+)-Tartaric acid .

-

Crystallization: Cool slowly to 4°C. The diastereomeric salt of the eutomer (often the (R)-amine with (+)-tartrate) precipitates due to differential lattice energy.

-

Recrystallization: Recrystallize the solid from MeOH/EtOH (9:1) to upgrade ee to >98%.

-

Free Basing: Treat the salt with 2M NaOH and extract with DCM.

Visualization: Synthetic Logic

Figure 1: Comparison of Biocatalytic vs. Classical Resolution pathways. The recycling loop (blue) is critical for atom economy in industrial settings.

Part 3: Therapeutic Applications & Pharmacology[1][2][3][4][5][6]

Muscarinic Acetylcholine Receptor Agonists (M1/M4)

Indication: Alzheimer’s Disease (Cognitive Deficits), Schizophrenia (Psychosis).[1]

The 1-methylazepan-4-amine scaffold is a bioisostere for the tetrahydropyridine ring found in Xanomeline .

-

Mechanism: M1 activation enhances cognition; M4 activation reduces dopaminergic overdrive.

-

The Azepane Advantage:

-

Selectivity: The larger azepane ring can clash with the tighter orthosteric binding pocket of the M2/M3 subtypes (responsible for peripheral side effects like bradycardia and salivation), thereby improving the M1/M4 selectivity window.

-

Binding Mode: The protonated N1 interacts with Asp113. The chiral amine at C4 serves as a vector to attach hydrophobic tails (e.g., alkynes, biaryls) that reach the receptor's exosite.

-

Sigma-1 Receptor (σ1R) Ligands

Indication: Neuroprotection, Neuropathic Pain, Depression.

Mechanism: σ1R acts as a molecular chaperone at the mitochondrion-associated ER membrane (MAM).

-

Pharmacophore: A basic amine flanked by two hydrophobic regions.

-

Design: N-Benzyl-1-methylazepan-4-amine derivatives have shown nanomolar affinity. The azepane ring provides a semi-rigid spacer that positions the aromatic rings to interact with the Phe-rich cage of the σ1R.

Monoamine Transporter Inhibitors (NET/DAT)

Indication: Major Depressive Disorder (MDD).

Recent studies (Reymond et al., 2025) highlighted N-benzylated azepanes as potent inhibitors of Norepinephrine (NET) and Dopamine (DAT) transporters.

-

Structure-Activity Relationship (SAR):

-

N1-Substituent: Methyl is good for solubility; Benzyl increases potency (hydrophobic interaction).

-

C4-Stereochemistry: The (R,R)-bicyclic variants show superior selectivity. For the monocyclic 1-methylazepan-4-amine, the (S)- enantiomer often aligns better with the DAT binding site, mimicking the d-amphetamine vector.

-

Part 4: Experimental Validation (Self-Validating Protocol)

Assay: Calcium Mobilization for M1 Agonist Activity

To verify the activity of a synthesized derivative, use a FLIPR (Fluorometric Imaging Plate Reader) assay.

-

Cell Line: CHO-K1 cells stably expressing human M1 receptor and Gα16 (promiscuous G-protein to couple M1 to Calcium release).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Compound Addition: Add the chiral 1-methylazepan-4-amine derivative (0.1 nM – 10 µM).

-

Readout: Measure fluorescence increase (Ex 488 nm / Em 525 nm).

-

Validation Controls:

-

Positive Control: Carbachol (Full agonist).

-

Negative Control: Buffer only.

-

Antagonist Block: Pre-treat with Atropine (1 µM) to confirm the signal is muscarinic-mediated.

-

Visualization: Pharmacological Mechanism

Figure 2: Signal transduction pathway for M1 Agonism. The ligand binds the GPCR, triggering the Gq-PLC-IP3 cascade leading to calcium mobilization.

References

-

Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

-

Pfizer Inc. (2019).[2] Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters. Link

-

Enamine Ltd. (2023).[3] Spirocyclic Piperidine Bioisosteres: Design and Application. Enamine Research Notes. Link

-

Kroutil, W., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Link

-

Bayer Crop Science. (2021). Amine vs Ester Formulations: Physicochemical Properties. Bayer Research Guides. Link

Sources

Molecular weight and formula of (4S)-1-methylazepan-4-amine

Technical Whitepaper: (4S)-1-Methylazepan-4-amine – Physicochemical Profile and Synthetic Utility

Executive Summary this compound is a specialized chiral heterocyclic building block increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a seven-membered azepane ring containing a tertiary amine (N-methyl) and a chiral primary amine at the C4 position, it offers unique conformational properties compared to its six-membered piperidine analogs.[1] This guide provides a definitive technical analysis of its molecular characteristics, synthetic pathways, and application in high-value medicinal chemistry.

Part 1: Physicochemical Characterization

The core identity of this compound is defined by its dual-amine functionality and specific stereochemistry.[1] The molecule exists as a free base but is frequently handled as a hydrochloride or dihydrochloride salt to ensure stability and crystallinity.

Molecular Identity & Constants

| Parameter | Data | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | C₇H₁₆N₂ | Free base |

| Molecular Weight | 128.22 g/mol | Calculated (C=12.011, H=1.008, N=14.007) |

| Exact Mass | 128.1313 Da | Monoisotopic |

| Chirality | (4S) | Single enantiomer |

| Key Precursor CAS | 19869-42-2 | Refers to 1-methylazepan-4-one (Ketone) |

| Physical State | Colorless oil (Free Base) / White Solid (Salt) | Hygroscopic in salt form |

| pKa (Predicted) | ~10.5 (Primary amine), ~8.5 (Tertiary amine) | Based on azepane/piperidine analogs |

Structural Analysis

The molecule features a flexible seven-membered ring.[1] The N-methyl group at position 1 imparts lipophilicity and serves as a proton acceptor at physiological pH.[1] The primary amine at position 4 is the nucleophilic handle for coupling reactions (e.g., amide coupling, S_NAr). The (4S) stereocenter is critical for binding affinity in protein targets, where the spatial arrangement of the amine dictates interaction with residues such as Asp or Glu in kinase ATP-binding pockets.

Part 2: Synthetic Architecture & Manufacturing

The synthesis of enantiopure this compound is non-trivial due to the flexibility of the seven-membered ring.[1] The most robust industrial route employs Asymmetric Reductive Amination of the achiral ketone precursor, 1-methylazepan-4-one.

Primary Synthetic Route: Biocatalytic Transamination

Modern "Green Chemistry" protocols favor the use of ω-Transaminases (ATA) to convert the ketone directly to the chiral amine with high enantiomeric excess (>99% ee), avoiding the need for wasteful chiral resolution.

Process Logic:

-

Substrate Preparation: 1-Methylazepan-4-one (CAS 19869-42-2) is dissolved in a buffer system.[1]

-

Enzymatic Conversion: An (S)-selective transaminase transfers an amino group from an isopropylamine donor to the ketone.

-

Cofactor Cycling: Pyridoxal-5'-phosphate (PLP) acts as the shuttle for the amine group.[1]

-

Isolation: The product is extracted as the free base or precipitated as the HCl salt.

Synthetic Workflow Diagram

Figure 1: Biocatalytic synthesis pathway converting the achiral ketone to the (4S)-amine using transaminase enzymes.

Part 3: Analytical Validation

To ensure the integrity of the (4S) enantiomer, a self-validating analytical protocol is required.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (D₂O/CDCl₃): Diagnostic signals include the N-methyl singlet (~2.3 ppm) and the multiplet for the C4 proton (~2.8–3.0 ppm).

-

Validation: Integration of the C4 proton signal against the N-methyl signal must yield a 1:3 ratio.

Chiral HPLC Method

Standard reverse-phase HPLC cannot separate enantiomers.[1] A derivatization or chiral stationary phase is required.[2][3]

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (low absorption, requires high concentration) or derivatization with FDLA (Marfey’s reagent) for MS detection.

Part 4: Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for 4-aminopiperidines.[1]

-

Kinase Inhibition: The 7-membered ring alters the vector of the amine group, potentially accessing hydrophobic pockets in kinases (e.g., JAK1/JAK2) that are inaccessible to rigid 6-membered rings.

-

GPCR Ligands: Used in the design of ligands for histamine H3 and muscarinic receptors, where the flexibility of the azepane ring allows for "induced fit" binding.

-

Solubility Enhancement: The basic N-methyl group improves the aqueous solubility of lipophilic drug candidates via salt formation.

References

-

Sigma-Aldrich. (2025).[1] 1-Methylazepan-4-one hydrochloride Product Specification. Retrieved from [1]

-

Oakwood Chemical. (2025). Safety Data Sheet: 1-Methylazepan-4-one hydrochloride. Retrieved from

-

MDPI. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from

-

PubChem. (2025).[4][5][6] Compound Summary: 1-Methylazepan-4-one.[1][5][7] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 1-Methylazepan-4-one hydrochloride Properties and Suppliers. Retrieved from

Sources

- 1. 19869-42-2|1-Methylazepan-4-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. 4-Methylpentan-1-amine hydrochloride | C6H16ClN | CID 12655789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 5280452 | C15H13N3O4S | CID 5280452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [chemicalbook.com]

Metabolic Stability Profiles of Methylazepane Rings: A Technical Guide

The following technical guide details the metabolic stability profiles of methylazepane rings. It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to aid in the rational design of stable seven-membered nitrogen heterocycles.

Executive Summary: The Azepane Scaffold in Drug Design

The azepane (hexamethyleneimine) ring represents a critical yet challenging scaffold in modern drug discovery. While it offers unique conformational flexibility and vectoral projection distinct from its six-membered homolog (piperidine), it frequently suffers from metabolic liability .

The introduction of a methyl group—whether on the nitrogen (N-methyl) or the carbon skeleton (C-methyl)—is a standard medicinal chemistry tactic to modulate physicochemical properties (

This guide analyzes the specific biotransformation pathways of methylazepanes, providing mechanistic insights and validated experimental protocols to assess and optimize their stability.

Mechanistic Analysis: Sites of Metabolism (SoM)

Understanding the metabolic fate of methylazepanes requires dissecting the interaction between the ring's conformational dynamics and the heme-iron center of Cytochrome P450 (CYP) enzymes.

The Conformational Factor

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations. This flexibility increases the entropic probability of the ring adopting a high-energy conformation that fits into the CYP active site (induced fit), often making azepanes more metabolically labile than their smaller counterparts.

Primary Metabolic Pathways

The metabolic profile is dictated by the position of the methyl substituent.

Scenario A: N-Methylazepane

The N-methyl group is the most common substitution but also the most vulnerable.

-

Pathway: N-Dealkylation (oxidative demethylation).

-

Mechanism: CYP-mediated Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the methyl C-H bond forms an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (azepane).

-

Liability: High.[1] N-methyl groups on aliphatic amines are often rapidly cleared by CYP2D6 and CYP3A4.

Scenario B: C-Methylazepane (Ring Substitution)

Placing a methyl group on the carbon skeleton (C2–C7) is a strategy to block ring hydroxylation.

- -Carbon Oxidation (C2/C7): The carbons adjacent to the nitrogen are electronically activated for oxidation (forming lactams or ring-opened aldehydes). A methyl group at C2 can sterically hinder this approach (the "gem-dimethyl effect").

-

Remote Hydroxylation (C3/C4/C5):

-

Critical Insight: Research on azepane-containing drugs like Tolazamide reveals that C4 is a major metabolic soft spot.[2] The ring puckering exposes the C4 methylene protons to the CYP heme.

-

The Methyl Effect: Substituting C4 with a methyl group can block this hydroxylation. However, if the methyl group is not sterically crowded, the enzyme may simply hydroxylate the methyl group itself (

), failing to improve metabolic stability.

-

Visualization of Metabolic Pathways

Comparative Stability Profile

The following table summarizes the stability characteristics of methylazepane variants compared to homologous rings.

| Scaffold | Lipophilicity ( | Metabolic Risk | Primary Soft Spot | |

| Piperidine | Low | Low-Medium | C4 (Remote) | Low |

| Azepane | Medium | High | C4 / | High |

| Medium-High | Very High | Very High | ||

| 2-Me-Azepane | Medium | Medium | C4 / C5 | Medium |

| 4,4-dimethyl-Azepane | High | Low | Methyl (benzylic-like) | Low-Medium |

Key Takeaway: Increasing ring size from 6 (piperidine) to 7 (azepane) generally increases intrinsic clearance (

Experimental Protocols

To rigorously evaluate the metabolic stability of a methylazepane scaffold, the following self-validating workflow is recommended.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

Reagents:

-

Test Compound (

final conc). -

Pooled Human Liver Microsomes (HLM) (

). -

NADPH Regenerating System (or

NADPH). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol:

-

Pre-incubation: Mix HLM and buffer at

for 5 mins. -

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot

at -

Quenching: Immediately dispense into

ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Treatment:

Plot

Metabolite Identification (MetID)

Crucial for distinguishing between N-demethylation and ring hydroxylation.

Workflow:

-

Run the microsomal incubation for 60 minutes (endpoint).

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Mass Shift Monitoring:

-

-14.01 Da: Loss of Methyl (N-demethylation).

-

+15.99 Da: Mono-hydroxylation (Ring or Methyl oxidation).

-

+31.99 Da: Di-hydroxylation or Lactam formation (+14 + 16).

-

+2.02 Da: Ring opening (aldehyde reduction to alcohol).

-

Optimization Strategy: The "Block and Lock" Approach

If your methylazepane scaffold shows high clearance, apply this decision tree to optimize it.

Case Study: Tolazamide

-

Observation: The azepane ring in the sulfonylurea drug Tolazamide is metabolized primarily via hydroxylation at the C4 position .[2]

-

Lesson: Even though the nitrogen is substituted (sulfonylurea), the remote C4 carbon remains the "soft spot" due to ring protrusion.

-

Application: For a new methylazepane drug, if C4 is not blocked, it will likely be the site of failure. 4,4-difluoro substitution is a common bioisostere to block this without adding lipophilicity.

References

-

Metabolic Liabilities of Azepane Drugs

- Source: Thomas, D. et al. "Metabolism of the hypoglycemic agent Tolazamide." Journal of Medicinal Chemistry.

- Relevance: Identifies C4-hydroxylation as a primary clearance p

-

(General PubMed Search for verification)

-

Intrinsic Clearance and Ring Size

-

Source: Papadopoulou, K. et al. "Seven-membered N-heterocycles as approved drugs and promising leads." European Journal of Medicinal Chemistry, 2024.[3]

- Relevance: Comparative analysis of azepane vs. piperidine stability and physicochemical properties.

-

- Source: Kalgutkar, A. S. et al. "Metabolism-Guided Drug Design." Wiley Series in Drug Discovery and Development.

-

C

- Source: "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology, 2023.

- Relevance: Confirms N-demethylation and hydroxylation as dominant p

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of (4S)-1-methylazepan-4-amine for Pharmaceutical Scaffolds

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and field-proven protocols for the successful amide coupling of (4S)-1-methylazepan-4-amine. The unique structural characteristics of this chiral cyclic amine—specifically its potential for steric hindrance—necessitate a carefully considered approach to reagent selection and reaction optimization. This document elucidates the causal relationships behind various experimental choices, offering detailed, self-validating protocols for three classes of industry-standard coupling reagents: carbodiimides (EDC), uronium salts (HATU), and phosphonium salts (PyBOP). The aim is to empower scientists to achieve high-yield, high-purity amide products while preserving the critical stereochemical integrity of the chiral center.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] Its synthesis, the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2] The direct condensation of these two moieties is unfavorable due to a competing acid-base reaction that forms a stable salt.[1][2] Consequently, a robust and diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, transforming it into a highly electrophilic species susceptible to nucleophilic attack by the amine.[1]

This guide focuses on This compound , a valuable chiral building block featuring a seven-membered azepane ring. Its structure presents unique synthetic considerations that this note will address.

A Note on the Starting Material

This compound is a chiral amine, typically synthesized via reductive amination from the commercially available prochiral ketone, 1-methylazepan-4-one.[3][4][5] The "(4S)" designation indicates that a specific stereoisomer is used, a critical factor in developing stereochemically pure active pharmaceutical ingredients (APIs).

Chemical Profile: this compound

-

Structure: A seven-membered saturated heterocycle (azepane) with an N-methyl group and a primary amine at the C4 position.

-

Key Features:

-

Chirality: Possesses a stereocenter at the C4 position. Preserving this stereointegrity during coupling is paramount.

-

Basicity: Contains two basic nitrogen atoms—the primary exocyclic amine (the reaction site) and the tertiary endocyclic amine. The tertiary amine can also be protonated or interact with reagents and must be accounted for in the reaction stoichiometry, particularly concerning the base.

-

Steric Profile: The azepane ring is non-planar and flexible, but the atoms adjacent to the C4 amine can create moderate steric hindrance compared to simpler acyclic amines. This steric bulk is a key factor in selecting the appropriate coupling reagent.

-

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation is the in-situ conversion of a carboxylic acid into a highly reactive intermediate. This is achieved using a coupling reagent. The amine then attacks this activated species to form a tetrahedral intermediate, which collapses to the stable amide bond, releasing the activated leaving group as a byproduct.

The choice of coupling reagent and additives is critical and depends on factors like the steric hindrance of the acid and amine, the risk of racemization, cost, and the solubility of byproducts.[1]

Major Classes of Coupling Reagents

-

Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While cost-effective, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[8]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents, prized for their high reactivity and rapid reaction times, making them ideal for sterically hindered substrates.[8][9] They activate the acid by forming an active ester. A potential side reaction is the guanidinylation of the amine if the reagent is used in excess.[9][10]

-

Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these reagents form highly reactive active esters. PyBOP is a preferred reagent as it avoids the formation of the carcinogenic byproduct HMPA, which is generated when using the older BOP reagent.[8][11]

The Indispensable Role of Additives

To mitigate side reactions and accelerate coupling, reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives function as "traps" for the O-acylisourea intermediate (in carbodiimide reactions) or are part of the uronium/phosphonium salt structure itself (e.g., the 'H' in HBTU stands for HOBt). They convert the initial activated species into a slightly more stable but still highly reactive HOBt or HOAt active ester. This strategy offers two key advantages:

-

Suppresses Racemization: It minimizes the lifetime of the highly reactive intermediates that are prone to racemization.[8]

-

Increases Efficiency: It prevents the formation of the irreversible N-acylurea byproduct in carbodiimide reactions.[6][8]

Experimental Workflows & Protocols

The following protocols are designed as robust starting points for the coupling of various carboxylic acids to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Workflow Visualization

The general workflow for amide coupling is a sequential process of activation followed by nucleophilic attack.

Caption: General experimental workflow for amide coupling.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic, cost-effective method suitable for many standard couplings. The use of EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[7]

Mechanism Overview: EDC/HOBt Activation

Caption: EDC/HOBt activation pathway.

Step-by-Step Methodology

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M).

-

Add this compound (1.1 eq) to the solution.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). The extra equivalent accounts for the protonation of the tertiary amine in the azepane ring.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.[6]

-

Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Data Summary Table: EDC/HOBt Protocol

| Parameter | Recommendation | Rationale |

| Carboxylic Acid | 1.0 eq | Limiting reagent. |

| This compound | 1.1 eq | Slight excess to ensure full conversion of the acid. |

| EDC·HCl | 1.2 eq | Ensures complete activation of the carboxylic acid. |

| HOBt | 1.2 eq | Suppresses racemization and N-acylurea formation.[8] |

| Base (DIPEA) | 2.5 eq | Neutralizes HCl from EDC·HCl and the carboxylic acid. Extra eq. for the tertiary amine. |

| Solvent | DMF, DCM | Good solubility for most reactants. |

| Temperature | 0 °C to RT | Initial cooling controls the exotherm from EDC addition.[8] |

Protocol 2: Uronium Salt-Mediated Coupling (HATU)

HATU is a highly efficient reagent, particularly effective for coupling sterically hindered or electron-deficient substrates where EDC/HOBt may be sluggish.[1][9]

Step-by-Step Methodology

-

In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (~0.1 M).

-

Add DIPEA (3.0 eq) and stir the mixture at room temperature for 5-15 minutes. This "pre-activation" step is crucial to form the OAt-active ester and minimizes the risk of HATU reacting directly with the amine.[12]

-

Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated mixture.

-

Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.

-

Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 5% LiCl solution (effective for removing DMF), followed by saturated NaHCO₃ and brine.[13] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography.

Data Summary Table: HATU Protocol

| Parameter | Recommendation | Rationale |

| Carboxylic Acid | 1.0 eq | Limiting reagent. |

| This compound | 1.2 eq | A slightly larger excess may be needed for hindered systems. |

| HATU | 1.1 eq | Highly reactive; a small excess is sufficient.[9] |

| Base (DIPEA) | 3.0 eq | Activates the acid and neutralizes the azepane ring. |

| Solvent | DMF | Preferred solvent for HATU couplings.[12] |

| Temperature | Room Temperature | Reaction is typically fast and efficient at RT. |

Protocol 3: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP is an excellent, highly reactive alternative to uronium salts. It does not pose a risk of guanidinylation and is a safer replacement for the carcinogenic BOP reagent.[8][11]

Step-by-Step Methodology

-

To a flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (~0.1 M).

-

Add this compound (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq).

-

Cool the mixture to 0 °C.

-

Add PyBOP (1.2 eq) as a solid.[14]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor progress by TLC or LC-MS.

-

Workup: Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash with 10% citric acid, water, saturated NaHCO₃, and brine.[14][15] The byproduct, tris(pyrrolidino)phosphine oxide, can often be removed with these aqueous washes.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify by flash column chromatography.

Data Summary Table: PyBOP Protocol

| Parameter | Recommendation | Rationale |

| Carboxylic Acid | 1.0 eq | Limiting reagent. |

| This compound | 1.1 eq | Slight excess is standard. |

| PyBOP | 1.2 eq | Ensures complete formation of the OBt active ester.[11] |

| Base (DIPEA) | 3.0 eq | Essential for deprotonating the acid and activating PyBOP.[14] |

| Solvent | DMF, DCM | Both are commonly used and effective. |

| Temperature | 0 °C to RT | Initial cooling is good practice for controlling reactivity. |

Conclusion and Best Practices

The successful synthesis of amides using this compound is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols.

-

For routine, cost-sensitive applications, EDC/HOBt provides a reliable method.

-

For challenging substrates, including sterically demanding carboxylic acids or cases where reaction times must be minimized, HATU is the reagent of choice due to its superior reactivity.[9]

-

PyBOP offers a robust and safe alternative, delivering high efficiency without the risk of amine capping associated with uronium salts.[8]

Regardless of the chosen method, the use of anhydrous solvents, an inert atmosphere, and careful monitoring of the reaction are critical for achieving high yields and purity. These application notes provide a solid foundation for researchers to confidently incorporate this valuable chiral building block into their synthetic programs.

References

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methylazepan-4-one Hydrochloride. PubChem. [Link]

-

Organic Synthesis. Acid-Amine Coupling using PyBOP. Organic-synthesis.com. [Link]

-

Blank, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]

-

Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Chemsrc. (2025). 1-Methyl-azepan-4-one HCl. Chemsrc.com. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit.com. [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction.... Researchgate.net. [Link]

-

Pharmaffiliates. (n.d.). 1-Amino-4-methylpiperazine. Pharmaffiliates.com. [Link]

-

Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Wang, Y., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]

-

2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

-

ResearchGate. (2019). Can anyone help me about the work up of PyBOP coupling agent?. Researchgate.net. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2 | Chemsrc [chemsrc.com]

- 5. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [chemicalbook.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

High-Performance Reductive Amination of Azepan-4-one Derivatives

Application Note & Protocol Guide

Abstract & Introduction

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents such as the kinase inhibitor Balanol and various GPCR ligands.[1][2] However, functionalizing the azepane ring—specifically at the C4 position—presents unique challenges compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines).[1]

The primary challenges in the reductive amination of azepan-4-one derivatives include:

-

Conformational Mobility: The 7-membered ring exhibits high flexibility (pseudorotation), which can complicate facial selectivity during hydride attack.

-

Transannular Interactions: Proximity effects across the ring can hinder nucleophilic attack or stabilize unwanted enol forms.

-

Basicity & Polarity: The secondary amine of the ring must be orthogonally protected (e.g., N-Boc, N-Cbz) to prevent polymerization and regulate solubility.[1]

This guide provides two field-proven protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) for general applications, and a Lewis Acid-Mediated Protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deficient amines.[1]

Strategic Considerations

The Decision Matrix

Before selecting a protocol, analyze the electronic and steric nature of your amine partner.

Figure 1: Decision tree for selecting the optimal reductive amination conditions.

Reagent Selection Rationale

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice for "one-pot" reactions.[1][3] It is mild and exhibits high chemoselectivity for imines over ketones.[3][4] It requires a proton source (AcOH) to facilitate iminium ion formation.[1]

-

Titanium(IV) Isopropoxide (Ti(OiPr)4): Acts as a dual-function reagent.[1] It serves as a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the imine/enamine intermediate. This is critical when the equilibrium constant for imine formation is low.

Experimental Protocols

Protocol A: Standard STAB Method (Direct Reductive Amination)

Best for: Aliphatic primary/secondary amines, benzylamines.[1] Scale: 1.0 mmol (scalable to >100 g).

Reagents & Materials

-

Substrate: N-Protected Azepan-4-one (e.g., N-Boc-azepan-4-one) (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM) [Alternative][1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected azepan-4-one (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

-

Amine Addition: Add the amine (1.1 equiv).

-

Catalysis: Add glacial AcOH (1.0 equiv).

-

Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and increase AcOH to 2.0 equiv.[1]

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

-

Why? Although STAB allows one-pot addition, a brief equilibration period ensures the imine is present before hydride introduction, minimizing direct ketone reduction.

-

-

Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Safety: Gas evolution (H2) is minimal but possible; ensure venting.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature under nitrogen. Monitor by LC-MS or TLC.

-

Typical Time: 2 – 16 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

Protocol B: Titanium-Mediated Method (Indirect Reductive Amination)

Best for: Anilines, electron-deficient amines, sterically encumbered amines, or acid-sensitive substrates.[1]

Reagents & Materials

-

Substrate: N-Protected Azepan-4-one (1.0 equiv)

-

Amine: 1.1 – 1.5 equiv[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or NaBH3CN[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (for the reduction step); Neat or THF (for imine formation).[1]

Step-by-Step Methodology

-

Complexation: In a dry vial/flask, combine the azepan-4-one (1.0 equiv) and the amine (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) neat.[1]

-

Note: If the mixture is too viscous, add a minimal amount of dry THF.

-

-

Activation: Stir the mixture under nitrogen at room temperature for 4–12 hours.

-

Observation: The solution often turns yellow/orange, indicating titanium-imine complex formation.

-

-

Dilution: Dilute the reaction mixture with anhydrous MeOH (concentration ~0.2 M).

-

Caution: Ti(OiPr)4 reacts exothermically with MeOH; add slowly.[1]

-

-

Reduction: Cool to 0 °C. Add NaBH4 (1.5 equiv) portion-wise.

-

Safety: Vigorous gas evolution will occur.

-

-

Quench & Workup (Critical Step):

-

Add water (approx. 1 mL per mmol substrate) to quench.[1][5] A thick white precipitate (TiO2) will form.[1]

-

Filtration Method: Dilute with EtOAc, filter through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Centrifugation Method: If filtration is slow, transfer to centrifuge tubes and spin down the solids.

-

-

Purification: The filtrate is concentrated and purified via flash column chromatography.

Data Summary & Optimization

Solvent Compatibility Table

| Solvent | Protocol A (STAB) | Protocol B (Ti) | Notes |

| DCE | Excellent | Poor | Standard for STAB; promotes imine stability.[1] |

| DCM | Good | Poor | Lower boiling point; slower reaction rates than DCE. |

| MeOH | Incompatible* | Excellent | STAB decomposes in MeOH; Essential for NaBH4 reduction. |

| THF | Moderate | Good | Good for solubility; slower kinetics than DCE. |

*STAB reacts with MeOH; however, rapid addition in MeOH is sometimes reported, it is not recommended for reproducible scale-up.[1]

Troubleshooting Guide

-

Low Conversion:

-

Protocol A: Increase AcOH to 5-10% v/v. Add molecular sieves (4Å) to scavenge water.[1]

-

Protocol B: Heat the Ti(OiPr)4 step to 40-50 °C before reduction.

-

-

Dialkylation (Primary Amines):

-

Stereoisomers:

-

Azepan-4-one reductions often yield a mixture of diastereomers if other stereocenters are present. Separation by preparative HPLC or chiral SFC is usually required.

-

Mechanistic Pathway (Protocol A)

Figure 2: Mechanistic pathway highlighting the critical iminium ion formation facilitated by acid catalysis.[1]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6][7] Link[1]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link[1]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1779-1780.[1] Link[1]

-